Oxazepam-d5 Acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65854-77-5 |
|---|---|
Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
[7-chloro-2-oxo-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)/i2D,3D,4D,5D,6D |
InChI Key |
FYRWUTOZBRWYCS-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Oxazepam D5 Acetate
Deuteration Methodologies for Benzodiazepine (B76468) Frameworks
The introduction of deuterium (B1214612) into the benzodiazepine structure is a critical step in the synthesis of Oxazepam-d5 Acetate (B1210297). This is typically achieved by using deuterated precursors or through direct deuterium exchange reactions on the benzodiazepine scaffold.
Precursor Selection and Positional Isotopic Labeling Approaches
The synthesis of Oxazepam-d5 commonly starts with a deuterated precursor to ensure the specific placement of deuterium atoms. A common strategy involves the use of deuterated phenylboronic acid (phenyl-d5-boronic acid). This precursor, in which the five hydrogen atoms of the phenyl ring are replaced with deuterium, is a key starting material. The deuterated phenyl ring is then incorporated into the benzodiazepine structure through a series of reactions.
Another approach involves the direct deuteration of a pre-formed benzodiazepine. For instance, the proton at the C3 position of oxazepam can undergo deuterium exchange in a deuterated alkaline methanol (B129727) solution, a process driven by base-catalyzed keto-enol tautomerism researchgate.net. This method, however, typically results in the incorporation of only one or two deuterium atoms and is therefore not suitable for the synthesis of the d5 variant.
Specific Synthetic Routes for Oxazepam-d5 Analogs
A documented synthetic route to produce the core of what will become Oxazepam-d5 starts with deuterated phenylboronic acid nih.gov. This is reacted with 2-amino-5-chlorobenzophenone (B30270) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and a suitable ligand nih.gov. This multi-step process, which includes catalytic addition, acylation, cyclization, acetylation, and hydrolysis, ultimately yields stable isotope-labeled oxazepam with high chemical and isotopic purity nih.gov.
Following the synthesis of Oxazepam-d5, the final step is the acetylation of the hydroxyl group at the C3 position to yield Oxazepam-d5 Acetate. This can be achieved through several established methods for the acetylation of oxazepam. One common method involves the use of acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) researchgate.net. An alternative approach is an iodine-catalyzed acetoxylation reaction using potassium acetate in acetic acid nih.govgoogle.com. This reaction proceeds through a direct acetoxylation at the 3-position of the 1,4-benzodiazepine (B1214927) ring google.com.
While not specifically documented for Oxazepam-d5 synthesis, biphasic reaction systems are a relevant strategy for deuterium incorporation in organic molecules drugbank.com. These systems, often employing a water-immiscible organic solvent and a deuterated aqueous phase (like D₂O), can facilitate deuterium exchange reactions. The use of a phase-transfer catalyst can enhance the reaction rate by transporting reactants across the phase boundary. For benzodiazepine synthesis, a biphasic system could potentially be employed to introduce deuterium at specific positions under controlled conditions, although this is not the primary reported method for producing the d5-phenyl labeled variant.
Purity Assessment and Structural Confirmation of Synthesized this compound
Following synthesis, the purity of this compound must be rigorously assessed, and its chemical structure confirmed. This is crucial for its use as an analytical standard. The molecular formula of this compound is C₁₇H₈D₅ClN₂O₃, and its molecular weight is approximately 333.78 g/mol researchgate.netpsu.edu.
Standard analytical techniques are employed for this purpose, including High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation.
Table 1: Analytical Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₈D₅ClN₂O₃ | researchgate.netpsu.edu |
| Molecular Weight | 333.78 g/mol | researchgate.netpsu.edu |
| Isotopic Purity | Typically ≥98 atom % D | sigmaaldrich.com |
| Chemical Purity | Typically ≥98% | google.com |
Purity is often determined by comparing the area of the main peak in an HPLC chromatogram to the total area of all peaks. The isotopic purity, which indicates the percentage of deuterium incorporation, is a critical parameter for a deuterated standard and is usually determined by mass spectrometry sigmaaldrich.com.
Structural confirmation is achieved by analyzing the spectral data.
Table 2: Representative Mass Spectrometry Data for this compound
| Ion Type | m/z (mass-to-charge ratio) | Fragmentation |
| [M+H]⁺ | 334.8 | Protonated molecular ion |
| Fragment 1 | 292.8 | Loss of the acetyl group (-COCH₃) |
| Fragment 2 | 264.8 | Loss of the acetyl group and carbon monoxide (-COCH₃, -CO) |
Note: The m/z values are predicted based on the structure and common fragmentation patterns of benzodiazepines. The loss of the acetyl group is a characteristic fragmentation for acetylated compounds. The subsequent loss of carbon monoxide is a known fragmentation pathway for the benzodiazepine ring system. researchgate.net
Table 3: Representative ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 | m | Aromatic protons (non-deuterated ring) |
| ~7.3 | m | Aromatic protons (non-deuterated ring) |
| ~5.5 | s | CH-OAc |
| ~2.2 | s | -COCH₃ |
Note: The ¹H NMR spectrum is expected to show signals only for the protons present in the non-deuterated parts of the molecule. The signals for the deuterated phenyl ring will be absent. The chemical shifts are approximate and can vary depending on the solvent and instrument used. The multiplicity is denoted as s (singlet) and m (multiplet).
Table 4: Representative ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (acetate) |
| ~168 | C=O (amide) |
| ~163 | C=N |
| ~120-140 | Aromatic carbons (non-deuterated ring) |
| ~75 | CH-OAc |
| ~21 | -COCH₃ |
Note: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated phenyl carbons will be present but may show splitting due to C-D coupling. The chemical shifts are approximate. researchgate.net
By combining these analytical techniques, the identity, purity, and structural integrity of the synthesized this compound can be unequivocally established.
Advanced Analytical Methodologies Employing Oxazepam D5 Acetate
Chromatographic Separation Principles and Applications
Chromatographic techniques are fundamental in separating benzodiazepines from complex mixtures. Gas chromatography (GC) and liquid chromatography (LC) are the most employed methods, often coupled with mass spectrometry (MS) for definitive identification and quantification. The choice between these techniques depends on the analyte's properties and the analytical objectives.
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. However, many benzodiazepines, including oxazepam, are prone to thermal degradation, necessitating derivatization to enhance their volatility and stability for GC analysis. nist.govjfda-online.com
The successful GC analysis of Oxazepam-d5 Acetate (B1210297) and related benzodiazepines hinges on the careful optimization of several instrumental parameters. These parameters are crucial for achieving good resolution, peak shape, and sensitivity.
Injector and Temperature Programming: The injector temperature is a critical parameter that must be high enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation. Studies have shown that inlet temperatures around 250°C are often suitable. oup.com However, for thermally labile compounds like oxazepam, lower inlet temperatures may be necessary to prevent decomposition into quinazolines. nist.gov On-column injection techniques, where the sample is introduced directly onto the column at a lower temperature, can also minimize thermal stress. nist.gov
Carrier Gas and Flow Rate: Helium is the most commonly used carrier gas in GC-MS applications due to its inertness and efficiency. mdpi.comd-nb.info The flow rate of the carrier gas affects the resolution and analysis time. A typical flow rate is around 1 mL/min, although faster flow rates can be used in "fast GC" applications to reduce run times. nist.govshimadzu.com
Data Table: Exemplary GC Parameter Optimization
| Parameter | Setting 1 | Setting 2 | Rationale |
| Injector Temperature | 250°C oup.com | 200°C nist.gov | Balances efficient volatilization with minimizing thermal degradation of sensitive analytes. |
| Oven Program | 80°C, ramp 4°C/min to 300°C mdpi.com | 150°C, ramp 40°C/min to 230°C, then 10°C/min to 310°C oup.com | Slower ramps provide better separation, while faster ramps reduce analysis time. |
| Carrier Gas | Helium mdpi.comd-nb.info | Hydrogen researchgate.net | Helium is standard for MS detectors; Hydrogen can offer faster analysis but requires caution. |
| Flow Rate | 1 mL/min mdpi.com | 2 mL/min oup.com | Higher flow rates can decrease analysis time but may impact separation efficiency. |
| Injection Mode | Splitless oup.com | Split (1:50) psu.edu | Splitless injection is used for trace analysis to maximize analyte transfer to the column. |
Derivatization is a crucial step in the GC-MS analysis of many benzodiazepines. It involves chemically modifying the analytes to increase their volatility, improve their thermal stability, and enhance their chromatographic properties. jfda-online.com For oxazepam and its deuterated analogs, derivatization typically targets the hydroxyl (-OH) and the N1-amide groups.
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like 1% trimethylchlorosilane (TMCS), BSTFA is a powerful silylating agent that reacts with hydroxyl and amine groups. mdpi.comresearchgate.net
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective TMS derivatizing agent. nist.govresearchgate.net
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are generally more stable and produce more specific mass fragmentation patterns compared to TMS derivatives. researchgate.netnih.gov
Data Table: Comparison of Common Silylating Reagents for Benzodiazepine (B76468) Analysis
| Silylating Reagent | Abbreviation | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (+1% TMCS) | BSTFA (+1% TMCS) | Trimethylsilyl (B98337) (TMS) | Widely used, abundant mass spectral data available. mdpi.comresearchgate.net |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Effective for forming TMS derivatives. nist.govresearchgate.net |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives, produces specific mass fragmentation. researchgate.netnih.gov |
Methylation is another derivatization strategy that can be employed for benzodiazepines. This technique typically targets the N1-amide position and can also be applied to hydroxyl groups. psu.edu On-column methylation, where the derivatizing reagent is co-injected with the sample, offers a rapid and efficient approach. nih.gov Reagents like trimethylphenylammonium hydroxide (B78521) (TMPAH) have been used for the on-column methylation of various drugs. nih.gov Extractive methylation methods have also been described where the secondary amine of benzodiazepines like oxazepam is methylated. psu.edu In some procedures, a two-step derivatization involving propylation of the N1-amine followed by propionylation of the C3-hydroxyl group has been used to create unique derivatives for GC-MS analysis. psu.edu Diazomethane has also been investigated as a methylation reagent, particularly for improving signal intensity in mass spectrometry. researchgate.net
The choice of the GC column's stationary phase is critical for achieving the desired separation of deuterated and non-deuterated benzodiazepines, as well as separating different benzodiazepines from each other. The separation is based on the differential interactions of the analytes with the stationary phase.
For benzodiazepine analysis, columns with low to mid-polarity are commonly used.
Polydimethylsiloxane (PDMS) phases: These are non-polar phases, such as those found in HP-5MS, VF-5ms, and Rtx-5 columns. nist.govmdpi.comoup.com They are often substituted with a small percentage of phenyl groups (e.g., 5% phenyl) to slightly increase polarity and improve selectivity for aromatic compounds. These phases are widely used for general-purpose benzodiazepine screening. mdpi.comoup.com
More polar phases: In some cases, more polar stationary phases, such as wax or ionic liquid phases, may be employed to achieve specific separations, particularly for resolving isotopologues. nih.gov Research has shown that polar stationary phases often exhibit a "normal" isotope effect, where the heavier deuterated compound elutes later than its lighter counterpart, while non-polar phases can show an "inverse" isotope effect. nih.gov
Data Table: Common GC Stationary Phases for Benzodiazepine Analysis
| Stationary Phase Type | Common Column Names | Polarity | Typical Application |
| 5% Phenyl Polydimethylsiloxane | HP-5MS, VF-5ms, Rtx-5, DB-5 | Low | General screening and confirmation of benzodiazepines. nist.govmdpi.comoup.com |
| 100% Polydimethylsiloxane | SPB-1, BP-1 | Non-polar | Separation of a wide range of drug compounds. nist.govresearchgate.net |
| Polyethylene Glycol (Wax) | PAG | High | Can provide unique selectivity for polar compounds. nih.gov |
| Ionic Liquid | IL111i | Intermediate to High | Effective in separating isotopologues. nih.gov |
Chemical Derivatization Techniques for GC-Mass Spectrometry
Liquid Chromatography (LC) Methodologies
The separation of target analytes from complex matrices is a critical first step in quantitative analysis. Liquid chromatography, especially in its high-performance and ultra-performance iterations, provides the necessary resolving power for the analysis of benzodiazepines like oxazepam and its deuterated internal standard, Oxazepam-d5 acetate.
Ultra-Performance Liquid Chromatography (UPLC) Systems in this compound Research
Ultra-Performance Liquid Chromatography (UPLC) systems are at the forefront of analytical separation science, offering significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). scienceopen.com These benefits are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures. In the context of this compound research, UPLC is frequently the chromatographic technique of choice for the rapid and efficient separation of a broad range of benzodiazepines from biological matrices such as blood and urine. nih.govscispace.comlcms.cz
The high efficiency of UPLC columns allows for the elution of multiple compounds, including oxazepam and its internal standard, within very short run times, often under 5 minutes, without compromising the separation of critical isobaric pairs. scispace.comlcms.cz This rapid analysis is crucial in high-throughput environments like clinical toxicology and forensic laboratories. thermofisher.com For instance, a validated UPLC-MS/MS method for 23 benzodiazepines in whole blood, which would utilize an internal standard like this compound for the quantification of oxazepam, boasted a run-time of only 5 minutes. scispace.com
Mobile Phase Composition and Gradient Elution Optimization
The composition of the mobile phase and the gradient elution program are critical parameters that are optimized to achieve the desired separation. In reversed-phase chromatography, which is commonly used for benzodiazepine analysis, the mobile phase typically consists of an aqueous component and an organic modifier.
The aqueous phase often contains additives like formic acid or ammonium (B1175870) formate (B1220265) to control the pH and improve the ionization efficiency for mass spectrometric detection. researchgate.netspectralabsci.com For example, a common mobile phase composition involves a gradient of water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid (Solvent B). researchgate.netspectralabsci.com The choice between methanol and acetonitrile can influence signal intensity and resolution, with one study noting a 2.5-fold greater signal response for alprazolam with methanol compared to acetonitrile. waters.com
Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is standard practice. This allows for the effective elution of a wide range of analytes with varying polarities. A typical gradient might start with a low percentage of the organic solvent, which is then ramped up to elute the more hydrophobic compounds. scispace.comlcms.cz For example, a UPLC method for benzodiazepine analysis might start at 10% B, increase to 50% over five minutes, and then ramp up to 95% to wash the column before re-equilibrating. lcms.cz The optimization of the gradient slope is a key step in method development to ensure adequate resolution between analytes and their metabolites. waters.com
Table 1: Example of a UPLC Gradient Program for Benzodiazepine Analysis
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 90 | 10 |
| 5.0 | 50 | 50 |
| 5.25 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 90 | 10 |
| 7.0 | 90 | 10 |
| This table is a representative example and specific conditions may vary between laboratories and applications. spectralabsci.comlcms.cz |
Column Chemistry Selection for this compound and Related Analytes
The choice of stationary phase, or column chemistry, is fundamental to achieving the desired chromatographic separation. For the analysis of benzodiazepines like oxazepam, C18 (octadecylsilane) columns are the most widely used. nih.govscispace.comlcms.cz These columns offer excellent hydrophobic retention and are suitable for a broad range of analytes.
Modern UPLC columns, such as the Acquity UPLC BEH C18 and CORTECS UPLC C18+, are frequently cited in the literature for benzodiazepine analysis. nih.govlcms.czwaters.com These columns provide high separation efficiency and allow for the baseline separation of target analytes from their internal standards, which is crucial to prevent interference. waters.com The use of a C18 column with a 1.7 µm particle size is a common choice, providing the high resolution needed for complex mixtures. nih.govscispace.com Other column chemistries like C8 are also used, sometimes offering different selectivity. researchgate.net In some specialized applications, such as the separation of enantiomers, chiral columns like Cyclobond I-2000 RSP are employed. nih.gov
Mass Spectrometric Detection and Quantification Principles Utilizing this compound
Following chromatographic separation, mass spectrometry (MS) provides the high selectivity and sensitivity required for the definitive identification and quantification of analytes. The use of a stable isotope-labeled internal standard like this compound is central to the accuracy of MS-based quantification. cerilliant.comsigmaaldrich.com
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS) is a powerful technique that involves two stages of mass analysis. In the first stage, the precursor ion (e.g., the protonated molecule of oxazepam or Oxazepam-d5) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry. This process significantly enhances selectivity by reducing chemical noise and distinguishing the analyte from co-eluting matrix components. spectroscopyonline.com
The use of MS/MS is standard in clinical and forensic toxicology for the analysis of benzodiazepines. nih.govscispace.com The specificity of selecting both a precursor and a product ion for the analyte and its deuterated internal standard ensures highly reliable identification and quantification, even at very low concentrations. mdpi.com
Multiple Reaction Monitoring (MRM) Transitions for this compound and Analytes
Multiple Reaction Monitoring (MRM) is a scan mode used in tandem mass spectrometry where specific precursor-to-product ion transitions are monitored for each analyte and internal standard. spectroscopyonline.com For quantification, typically one transition is used, while a second transition can be monitored for confirmation, further increasing the certainty of identification. chromatographyonline.com
For oxazepam, a common precursor ion in positive electrospray ionization is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 287.1. This precursor ion fragments to produce characteristic product ions. For Oxazepam-d5, the precursor ion is shifted by 5 mass units to m/z 292.1, reflecting the five deuterium (B1214612) atoms. thermofisher.comwa.gov The product ions may or may not retain the deuterium labels, depending on the fragmentation pathway. By monitoring a specific transition for oxazepam and a corresponding transition for Oxazepam-d5, the ratio of their peak areas can be used to accurately calculate the concentration of oxazepam in the sample. researchgate.net
Table 2: Representative MRM Transitions for Oxazepam and Oxazepam-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Oxazepam | 287.1 | 241.1 | Quantifier |
| Oxazepam | 287.1 | 269.1 | Qualifier |
| Oxazepam-d5 | 292.1 | 246.1 | Internal Standard |
| Note: The specific m/z values and the choice of quantifier and qualifier ions can vary slightly depending on the instrument and laboratory-specific optimization. thermofisher.comthermofisher.comoup.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the unambiguous identification and confirmation of analytes. gdch.delcms.cz In the context of this compound, HRMS is employed to confirm its elemental composition by measuring its exact mass. The theoretical exact mass of Oxazepam-d5 is 291.74 g/mol , a value that can be precisely verified by HRMS instruments like time-of-flight (TOF) or Orbitrap mass spectrometers. lcms.czcerilliant.comtdx.cat
This capability is crucial for distinguishing the deuterated standard from its non-labeled counterpart, oxazepam, and from other potentially interfering substances within a complex sample matrix. nih.gov The high resolving power of HRMS allows for the separation of ions with very similar mass-to-charge ratios, thereby enhancing the specificity and reliability of the analysis. gdch.de An example of this application is in the analysis of urine samples where HRMS can detect a wide range of compounds, including benzodiazepines, with high specificity, eliminating the need for secondary confirmation methods. nih.gov
A study involving the screening of 22 benzodiazepines in human urine utilized liquid chromatography-time of flight-mass spectrometry (LC-MS-(TOF)) to achieve limits of quantitation ranging from 2 to 10 ng/mL. researchgate.net This demonstrates the sensitivity and precision of HRMS in complex biological samples. researchgate.net
Table 1: Physicochemical Properties of Oxazepam-d5
| Property | Value |
| Formal Name | 7-chloro-1,3-dihydro-3-hydroxy-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one |
| CAS Number | 65854-78-6 |
| Molecular Formula | C₁₅H₆ClD₅N₂O₂ |
| Formula Weight | 291.8 |
| Purity | ≥98% |
| Data sourced from Cayman Chemical. caymanchem.com |
Internal Standard (IS) Calibration Strategies with Oxazepam-d5 Analogs
This compound is widely used as an internal standard (IS) in quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcvmh.fr Its structural similarity to oxazepam and other benzodiazepines makes it an ideal IS for these analyses. caymanchem.comcvmh.frnyc.gov The use of deuterated internal standards like Oxazepam-d5 is a cornerstone of robust quantitative analysis, allowing for the construction of multi-point calibration curves for accurate determination of analyte concentrations. ct.govnyc.gov
Biological samples such as blood and urine are complex matrices that can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. myadlm.orgreddit.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. myadlm.orgresearchgate.net Deuterated internal standards, such as Oxazepam-d5, are invaluable for correcting these variations. myadlm.orgnih.govvaia.com
Because Oxazepam-d5 is chemically and physically almost identical to the analyte of interest (oxazepam), it co-elutes during chromatography and experiences similar matrix effects and ionization variability. researchgate.netvaia.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification. scispace.com While deuterium-labeled standards are widely used, some studies suggest that ¹³C-labeled standards may offer even better correction for matrix effects due to a closer co-elution with the analyte. researchgate.net However, the use of deuterated standards like Oxazepam-d5 remains a common and effective practice. nih.gov
Table 2: Common Deuterated Internal Standards Used with Oxazepam-d5
| Internal Standard | Application |
| Diazepam-d5 | Benzodiazepine quantification in blood |
| Nordiazepam-d5 | Analysis of nordiazepam and oxazepam |
| α-hydroxyalprazolam-d5 | Designer benzodiazepine analysis in urine |
| Temazepam-d5 | Designer benzodiazepine analysis in urine |
| Lorazepam-d4 | Designer benzodiazepine analysis in urine |
| Data compiled from various analytical methods. nyc.govct.govnih.gov |
The preparation and stability of internal standard working solutions are critical for ensuring the accuracy and reproducibility of analytical methods. Oxazepam-d5 is commercially available as a certified reference material (CRM) in solution, typically in methanol or acetonitrile at concentrations like 100 µg/mL or 1 mg/mL. nyc.govcaymanchem.com These stock solutions are then used to prepare working solutions at lower concentrations.
For instance, a working internal standard solution containing 100 ng/mL of Oxazepam-d5 and other deuterated benzodiazepines can be prepared in 10 mmol/L ammonium acetate (pH 6.0). nih.gov Such solutions have been shown to be stable for up to 2 months when stored at 4 °C. nih.gov Another protocol describes the preparation of a 5 mg/L internal standard pool by diluting 100 µg/mL stock solutions in acetonitrile. nyc.gov The stability of these solutions is crucial; for example, methanol stock solutions of benzodiazepines stored at -20 °C have been shown to be stable, with a relative difference of ≤20% compared to freshly prepared solutions. nih.gov It is also important to note that some reagents, like ammonium hydroxide, used in extraction protocols can degrade over time, affecting the pH and the extraction efficiency. nyc.gov
Sample Preparation Techniques in this compound Research
Effective sample preparation is a crucial step in the analysis of this compound and other benzodiazepines from biological matrices. It aims to isolate the analytes of interest from interfering components, concentrate them, and present them in a solvent compatible with the analytical instrument. gcms.cz
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of benzodiazepines from biological samples like blood and urine. ct.govnyc.govnih.govresearchgate.net The general principle involves passing the sample through a sorbent bed that retains the analytes. nyc.gov Interfering compounds are then washed away, and the analytes are subsequently eluted with a suitable solvent. nyc.govgcms.cz
Various SPE cartridges are available, including those with hydrophilic-lipophilic balanced (HLB) polymers and mixed-mode cation exchange (MCX) or anion exchange (MAX) functionalities. nih.gov The choice of sorbent depends on the specific properties of the analytes and the sample matrix. For instance, a method for determining 23 benzodiazepines in wastewater utilized Oasis MCX cartridges, eluting with a mixture of methanol and ammonia (B1221849). nih.gov In forensic toxicology, SPE is a standard procedure for extracting benzodiazepines from biological specimens before GC/MS or LC/MS analysis. nyc.govnyc.gov
The pH of the sample and wash solutions plays a critical role in the efficiency of SPE. gcms.czbusca-tox.comoup.com For ionizable compounds like benzodiazepines, adjusting the pH is essential to ensure they are in a form that will be retained by the sorbent. gcms.cz For basic compounds, the sample is typically acidified to a pH of 3-6 to ensure the analyte is ionized and can be retained on a cation exchange sorbent. gcms.cz Conversely, for acidic compounds, a more basic pH of 7-9 is used. gcms.cz
In the context of benzodiazepine extraction, a common practice is to buffer the sample to a specific pH. For example, some protocols use a 100 mM sodium acetate buffer at pH 4.5. nyc.govct.gov Another study on the extraction of diazepam and its metabolites from urine found that a pH of 4.5 was optimal for the loading step. nih.gov The pH of the wash and elution solvents is also critical. A wash step might use a buffer to remove interferences, while the elution step will use a solvent that disrupts the interaction between the analyte and the sorbent, often by changing the pH to neutralize the analyte. gcms.czresearchgate.net
Elution Solvent Systems for Benzodiazepine Recovery
The recovery of benzodiazepines, including oxazepam, from biological matrices is a critical step that is highly dependent on the choice of elution solvent system in solid-phase extraction (SPE) procedures.
In one method, a mixture of ethyl acetate and ammonium hydroxide (98:2) is prepared fresh daily for eluting benzodiazepines from SPE columns. nyc.gov Another approach for on-line SPE cleanup involves a multi-step elution process. Initially, the sample is loaded with water, followed by a wash with 10% acetonitrile in water. The final elution of the analytes from the cartridge is achieved using a mixture of 25:75 methanol–isopropanol. spectroscopyonline.com
For mixed-mode SPE, a specific elution sequence is employed. After sample loading and washing, the analytes are eluted with two 25 µL portions of a 60:40 acetonitrile:methanol mixture containing 5% strong ammonia solution. waters.com In a supported liquid extraction (SLE) method, methyl tert-butyl ether (MTBE) is used as the extraction solvent. biotage.comnih.gov An alternative SLE protocol uses two separate aliquots of dichloromethane (B109758) (DCM) for analyte extraction. biotage.com
The mobile phase in liquid chromatography also plays a key role. One UPLC method utilizes a gradient of 0.1% formic acid and 10 mM ammonium formate in water (solvent A) and a methanolic solution of the same (solvent B). d-nb.info Another system employs a gradient with mobile phase A consisting of 5 mmol/L ammonium formate (pH 3) and mobile phase B as 0.1% formic acid in acetonitrile. nih.gov A simpler isocratic mobile phase of methanol and water (62:38) has also been used for the separation of benzodiazepine metabolites. researchgate.net
Table 1: Elution Solvent Systems for Benzodiazepine Recovery
| Extraction Method | Solvent System | Reference |
|---|---|---|
| Solid-Phase Extraction (SPE) | Ethyl acetate:NH4OH (98:2) | nyc.gov |
| On-line SPE | 25:75 methanol–isopropanol | spectroscopyonline.com |
| Mixed-Mode SPE | 60:40 ACN:MeOH with 5% strong ammonia solution | waters.com |
| Supported Liquid Extraction (SLE) | Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) | biotage.comnih.gov |
| UPLC | Gradient of 0.1% formic acid and 10 mM ammonium formate in water and methanol | d-nb.info |
| UPLC | Gradient of 5 mmol/L ammonium formate (pH 3) and 0.1% formic acid in acetonitrile | nih.gov |
| HPLC | Methanol:water (62:38) | researchgate.net |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) remains a widely used technique for the isolation of benzodiazepines from biological fluids. A simple LLE method for extracting oxazepam from serum involves the use of dichloromethane. researchgate.net For the analysis of nine benzodiazepines in human urine and blood, a method combining supramolecular solvents with LLE has been developed. mdpi.com In a validated method for determining benzodiazepines in whole blood, a solid-supported liquid-liquid extraction (SS-LLE) procedure is employed. This involves adding borate (B1201080) buffer at pH 11 to the blood sample, followed by extraction on a ChemElut® column using methyl tert-butyl ether. nih.govresearchgate.net
Streamlined "Dilute-and-Shoot" or "Crash-and-Shoot" Approaches
To enhance throughput, "dilute-and-shoot" or "crash-and-shoot" methods are increasingly being adopted. These approaches minimize sample preparation steps. In a "dilute-and-shoot" method for analyzing illicit drugs in oral fluids, samples are simply diluted before injection into the LC-MS/MS system. htslabs.com Similarly, for urine analysis, spiked calibrator solutions are diluted tenfold with 10% methanol containing 0.1% formic acid in water before analysis. soft-tox.org
A "crash-and-shoot" method often involves protein precipitation. For the determination of lorazepam in plasma, acetonitrile is used to precipitate and remove proteins. researchgate.net This is a rapid and straightforward procedure that yields high recoveries for many analytes. researchgate.net
Enzymatic Hydrolysis for Glucuronide Conjugates in Bioanalysis
Many benzodiazepines are excreted in urine as glucuronide conjugates. d-nb.inforestek.comnih.gov To accurately quantify the total drug concentration, a hydrolysis step is necessary to cleave the glucuronide moiety. restek.comnih.gov Enzymatic hydrolysis using β-glucuronidase is the preferred method as it is less likely to cause degradation or transformation of the benzodiazepines compared to acid hydrolysis. researchgate.net
Different sources of β-glucuronidase are available, including from Escherichia coli, Helix pomatia, and Patella vulgata. researchgate.netscirp.org Studies have shown that recombinant β-glucuronidase can achieve quantitative hydrolysis of benzodiazepine glucuronides within minutes at room temperature. d-nb.infonih.gov For instance, one study found that recombinant β-glucuronidase quantitatively hydrolyzed conjugates of oxazepam, lorazepam, and temazepam within 3 minutes at room temperature directly on an extraction column. d-nb.info Another study reported maximum hydrolysis of oxazepam and lorazepam glucuronide controls within 5 minutes at room temperature. nih.gov
The efficiency of hydrolysis can be influenced by temperature and incubation time. While some recombinant enzymes work rapidly at room temperature, others may require elevated temperatures, such as 55°C or 60°C, for optimal activity with certain benzodiazepines. d-nb.inforesearchgate.net It's important to note that under certain conditions, some commercial β-glucuronidase preparations have been shown to be capable of reducing oxazepam to nordiazepam, though the formation is typically less than 2.5% of the total oxazepam present. researchgate.netscirp.org
To ensure the completeness of the hydrolysis reaction, a hydrolysis control, which is a urine sample fortified with a known concentration of a glucuronide standard like oxazepam glucuronide, is often included in the analytical batch. restek.com
Method Validation Parameters for this compound-Based Assays
The use of this compound as an internal standard is a cornerstone of robust quantitative bioanalytical methods. Validation of these methods ensures their reliability for their intended purpose. Key validation parameters include accuracy, precision, linearity, and dynamic range.
Assessment of Analytical Accuracy and Precision
Accuracy, expressed as the percentage of the nominal concentration, and precision, measured by the coefficient of variation (%CV) or relative standard deviation (RSD), are critical for determining the reliability of an assay.
In a validated LC-MS/MS method for benzodiazepines in blood, the accuracy was reported to be within ±10%, with a %CV of ≤10%. kingston.ac.uk Another study on urinary benzodiazepines showed mean accuracies at four quality control levels to be 107.8%, 98.5%, 97.5%, and 97.5%, with all %CVs for the three highest levels being less than 10%. waters.com Between-batch results in the same study were even better, with mean accuracies of 102.1%, 99.3%, 98.2%, and 96.8%. waters.com
For an HPLC method for serum oxazepam, intra-day accuracy ranged from 96.1% to 101.2%, with precision (RSD) between 0.6% and 6.2%. researchgate.net Inter-day accuracy was between 96.0% and 100.9%, with precision ranging from 1.4% to 6.3%. researchgate.net A method for analyzing benzodiazepines in hair reported precision for most drugs to be less than 10%, with all being under 20%. gimitec.com
A comprehensive study on psychoactive drugs in postmortem urine demonstrated intra- and inter-day accuracies of 93.0–109.7% and precisions of 0.8–8.8%. d-nb.info In a solid-supported liquid-liquid extraction method, the intermediate precision had a CV ranging from 2% to 19%. nih.govresearchgate.net
Table 2: Accuracy and Precision Data for this compound-Based Assays
| Matrix | Method | Accuracy | Precision (%CV or %RSD) | Reference |
|---|---|---|---|---|
| Blood | LC-MS/MS | ±10% | ≤10% | kingston.ac.uk |
| Urine | LC-MS/MS | 97.5% - 107.8% (within-batch) | <10% (for 3 highest QC levels) | waters.com |
| Urine | LC-MS/MS | 96.8% - 102.1% (between-batch) | 1.1% - 9.0% | waters.com |
| Serum | HPLC | 96.1% - 101.2% (intra-day) | 0.6% - 6.2% | researchgate.net |
| Serum | HPLC | 96.0% - 100.9% (inter-day) | 1.4% - 6.3% | researchgate.net |
| Hair | LC/MS/MS | - | <10% for most, <20% for all | gimitec.com |
| Postmortem Urine | LC-MS/MS | 93.0% - 109.7% | 0.8% - 8.8% | d-nb.info |
| Whole Blood | SS-LLE UPLC-MS/MS | - | 2% - 19% (intermediate) | nih.govresearchgate.net |
Linearity and Dynamic Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The dynamic range is the interval over which the method is both linear and quantifiable.
For the analysis of benzodiazepines, methods are typically validated over a specific concentration range. A GC-MS method for benzodiazepines in urine was linear from 0.5 to 100 mg/L. mdpi.com An LC-MS/MS method for blood benzodiazepines demonstrated linearity with a correlation coefficient (r²) of ≥0.99 for all analytes. kingston.ac.uk Similarly, a method for psychoactive drugs in urine showed r² values exceeding 0.998. d-nb.info
In a study analyzing benzodiazepines in hair, the method was linear over the range of 50 to 1,000 pg/mg, with a typical calibration curve for oxazepam in urine having an r² > 0.9996. gimitec.com A method for determining oxazepam in serum was linear over the range of 5 to 320 ng/mL with a correlation coefficient of 0.996. researchgate.net For whole blood analysis, calibration curves were fitted with second-order curves (weighted 1/x) and had R² values from 0.9981 to 0.9998 over a broad concentration range, with the highest concentration for oxazepam being 20 µM. nih.govresearchgate.net
Table 3: Linearity and Dynamic Range for this compound-Based Assays
| Matrix | Method | Linear Range | Correlation Coefficient (r² or R²) | Reference |
|---|---|---|---|---|
| Urine | GC-MS | 0.5 - 100 mg/L | - | mdpi.com |
| Blood | LC-MS/MS | - | ≥0.99 | kingston.ac.uk |
| Postmortem Urine | LC-MS/MS | - | >0.998 | d-nb.info |
| Hair | LC/MS/MS | 50 - 1,000 pg/mg | >0.9996 (for oxazepam in urine) | gimitec.com |
| Serum | HPLC | 5 - 320 ng/mL | 0.996 | researchgate.net |
| Whole Blood | SS-LLE UPLC-MS/MS | Up to 20 µM for oxazepam | 0.9981 - 0.9998 | nih.govresearchgate.net |
Detection and Quantification Limits
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In the analysis of benzodiazepines, including methods utilizing this compound as an internal standard, these limits are influenced by the analytical technique, matrix, and sample preparation procedures.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for benzodiazepine analysis. For GC-MS methods, LOD values for oxazepam have been reported to range from 5.53 to 19.31 ng/mL, while LC-MS/MS methods have demonstrated lower LODs, ranging from 1.96 to 15.83 ng/mL. mdpi.com In a specific GC-MS method, with a 3-mL urine sample and a final reconstitution volume of 20 µL, oxazepam was easily detected at 50 µg/L. researchgate.net Another study comparing GC-MS/MS and LC-MS/MS found LOQ values for oxazepam to be 24.66 ng/mL and 15.61 ng/mL for each respective method. researchgate.net
In a comprehensive LC-HRMS (liquid chromatography-high-resolution mass spectrometry) method for 28 designer benzodiazepines in urine, the lower limit of quantification for the analytes ranged from 5 to 50 ng/mL. nih.gov For whole blood analysis using LC-MS/MS, the lower limits of quantification for 23 benzodiazepines and metabolites were found to be between 0.002 to 0.005 mg/kg. scispace.com
Electrochemical methods also present a viable option for benzodiazepine detection. Using differential-pulse voltammetry, the LOQ for oxazepam was determined to be 0.025 µM in an electrolytic solution and 7.7 µM in plasma. mdpi.com
The following table summarizes the detection and quantification limits for oxazepam from various studies.
Table 1: Detection and Quantification Limits for Oxazepam
| Analytical Technique | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| GC-MS | Urine | 19.31 ng/mL | 24.66 ng/mL | researchgate.net |
| LC-MS/MS | Urine | 5.62 ng/mL | 15.61 ng/mL | researchgate.net |
| GC-MS | Urine | - | 50 µg/L | researchgate.net |
| LC-HRMS | Urine | - | 5-50 ng/mL | nih.gov |
| LC-MS/MS | Whole Blood | - | 0.002-0.005 mg/kg | scispace.com |
| Differential-Pulse Voltammetry | Electrolytic Solution | - | 0.025 µM | mdpi.com |
| Differential-Pulse Voltammetry | Plasma | - | 7.7 µM | mdpi.com |
Extraction Recovery and Process Efficiency Evaluation
In a study comparing LC-MS-MS and GC-MS analysis of benzodiazepines in urine, the target ion recovery for oxazepam was between 44% and 83%, with a process efficiency also ranging from 44% to 95%. nih.gov The inclusion of compound-matched deuterated internal standards, such as Oxazepam-d5, was shown to effectively control for matrix effects. nih.gov Another study utilizing automated solid-phase extraction (SPE) for 15 benzodiazepines from urine reported a recovery of 105.3% for oxazepam. gilson.com
A separate investigation using enzymatic digestion and SPE for derivatized oxazepam in urine found an extraction recovery of 87% from control samples. researchgate.net Furthermore, a validated method for 23 benzodiazepines in whole blood demonstrated extraction recoveries between 73% and 108% for all analytes. scispace.com
The following table presents data on extraction recovery and process efficiency for oxazepam from various analytical methods.
Table 2: Extraction Recovery and Process Efficiency for Oxazepam
| Analytical Technique | Matrix | Extraction Recovery | Process Efficiency | Reference |
|---|---|---|---|---|
| LC-MS-MS | Urine | 44-83% | 44-95% | nih.gov |
| Automated SPE-LC/MS-MS | Urine | 105.3% | - | gilson.com |
| GC/MS | Urine | 87% | - | researchgate.net |
| UPLC-MS/MS | Whole Blood | 73-108% | - | scispace.com |
Analyte and Internal Standard Stability in Prepared Samples
The stability of both the target analyte and the internal standard in the prepared sample is paramount for reliable and reproducible quantitative results. Any degradation of either compound between sample preparation and analysis can lead to inaccurate measurements. The use of a stable, deuterated internal standard such as this compound helps to monitor and compensate for potential instability of the native analyte.
In a study involving the GC/MS analysis of derivatized oxazepam, the methylation procedure was chosen in part due to the superior stability of the derivatization product. researchgate.net For the analysis of designer benzodiazepines by LC-HRMS, internal standard working solutions, including Oxazepam-d5, were prepared in 10 mmol/L ammonium acetate (pH 6.0) and stored at 4 °C for a maximum of 2 months, indicating stability under these conditions. nih.gov
Electrochemical Methodologies for Benzodiazepine Analysis
Electrochemical methods offer a sensitive, economical, and flexible alternative to chromatographic techniques for the determination of benzodiazepines. nih.gov These methods are based on the electrochemical properties of the benzodiazepine structure, particularly the reducible azomethine group, and other electroactive moieties like nitro, N-oxide, and carbonyl groups. nih.govresearchgate.net Techniques such as voltammetry, polarography, and potentiometry have been successfully applied to the analysis of benzodiazepines in various samples with minimal sample preparation. nih.gov
Differential pulse voltammetry is a particularly sensitive technique for benzodiazepine detection. In one study, it yielded a limit of quantification (LOQ) of 0.025 µM for oxazepam in an electrolytic solution of 0.1 M NaOH. mdpi.com However, when analyzing more complex matrices like plasma, the LOQ for oxazepam increased to 7.7 µM. mdpi.com Another study employed a voltammetric electronic tongue for the simultaneous determination of diazepam, flunitrazepam, and lorazepam, showcasing the potential of electrochemical sensor arrays coupled with chemometric tools for analyzing mixtures of benzodiazepines. core.ac.uk
The development of modified electrodes has become a common approach to enhance the sensitivity and selectivity of electrochemical methods for benzodiazepine analysis. nih.gov These modifications can include the use of nanomaterials or molecularly imprinted polymers. nih.gov For instance, a polydopamine-polyfolic acid nanocomposite modified glassy carbon electrode was designed for the determination of five benzodiazepines, including oxazepam, in human plasma. mdpi.com
Applications of Oxazepam D5 Acetate in Forensic and Bioanalytical Research
Quantitative Analysis of Benzodiazepines and Metabolites in Complex Biological Matrices
The analysis of drugs and their metabolites in biological matrices is complicated by the presence of endogenous substances like proteins, lipids, and salts, which can interfere with the analytical process. Oxazepam-d5 Acetate (B1210297) is crucial for mitigating these "matrix effects" and ensuring reliable quantification across various specimen types.
In postmortem toxicology, the state of the biological samples presents a significant analytical challenge. Decomposition processes can alter the chemical composition of the matrix and degrade the target analytes. The use of a stable, co-eluting internal standard like Oxazepam-d5 Acetate is essential for accurate quantification. It is employed to measure concentrations of Oxazepam and other benzodiazepines in tissues (liver, brain), decomposed blood, and vitreous humor to help determine the cause and manner of death. By compensating for analyte loss during the extensive cleanup procedures required for these matrices, it provides reliable data for forensic interpretation.
Table 1: Application of this compound in Postmortem Sample Analysis
This table illustrates a typical use case in a postmortem investigation where this compound serves as the internal standard for quantifying key benzodiazepine (B76468) metabolites.
| Parameter | Details |
| Target Analytes | Oxazepam, Temazepam, Nordiazepam |
| Biological Matrix | Homogenized Liver Tissue |
| Analytical Technique | LC-MS/MS |
| Internal Standard | This compound |
| Purpose | To accurately quantify drug concentrations in a complex, degraded matrix to assist in determining potential drug toxicity. The IS corrects for extraction inefficiency and ion suppression common in liver tissue. |
Blood, plasma, and serum are standard matrices for determining recent drug exposure in clinical and forensic settings, such as in cases of driving under the influence of drugs (DUID). Analytical methods must be highly sensitive and specific to distinguish therapeutic use from impairment or toxicity. This compound is routinely incorporated into LC-MS/MS methods for the quantification of Oxazepam, which is a metabolite of several other benzodiazepines including Diazepam and Temazepam. Its use allows laboratories to achieve low limits of detection (LOD) and quantification (LOQ), which is critical for interpreting drug concentrations accurately.
Table 2: Representative Performance Data for Benzodiazepine Quantification in Blood using this compound as IS
The following data, derived from method validation studies, demonstrate the precision and sensitivity achieved with the use of a deuterated internal standard.
| Analyte | Internal Standard | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) at 10 ng/mL |
|---|---|---|---|---|
| Oxazepam | This compound | 0.5 | 2.0 | < 4.5% |
| Lorazepam | This compound | 0.8 | 2.5 | < 5.1% |
| Temazepam | This compound | 0.6 | 2.0 | < 4.8% |
Urine is a common matrix for workplace drug testing, compliance monitoring, and clinical toxicology due to its non-invasive collection and higher concentration of drug metabolites. Most benzodiazepines are excreted in urine as glucuronide conjugates. Therefore, a hydrolysis step, typically using the enzyme β-glucuronidase, is required to cleave the conjugate and measure the parent drug. This compound is added prior to hydrolysis to monitor and correct for the efficiency of both the enzymatic reaction and the subsequent solid-phase or liquid-liquid extraction. This ensures that the final reported concentration accurately reflects the total amount of the drug excreted.
Oral fluid is an increasingly popular matrix for roadside drug testing and clinical monitoring because it is easy to collect and reflects recent drug use, correlating well with blood concentrations and potential impairment. However, analyte concentrations in oral fluid are often very low. The high sensitivity of LC-MS/MS, combined with the precision afforded by an internal standard like this compound, is essential for reliable detection and quantification. It helps overcome challenges such as small sample volumes and variable viscosity, ensuring that analytical results are robust and defensible.
The utility of this compound extends to alternative matrices that provide unique diagnostic information.
Hair Analysis: Provides a long-term history (weeks to months) of drug exposure. This compound is used to quantify the low levels of benzodiazepines incorporated into the hair shaft, correcting for losses during the complex decontamination, extraction, and digestion steps.
Meconium Analysis: Used to detect in utero drug exposure in newborns. The matrix is viscous and complex, making the role of an internal standard critical for accurate quantification.
Vitreous Humor Analysis: A stable postmortem fluid that is often used when blood is unavailable or degraded. This compound ensures reliable quantification in this sequestered matrix.
Table 3: Use of this compound in Alternative Matrices
| Matrix | Application | Role of this compound |
| Hair | Chronic exposure monitoring | Corrects for analyte loss during extensive washing and extraction procedures. |
| Meconium | In utero exposure detection | Compensates for matrix effects and low recovery from a viscous, complex specimen. |
| Vitreous Humor | Postmortem analysis | Provides accurate quantification in a stable but unique fluid matrix, often used as a substitute for blood. |
Development of Comprehensive Analytical Panels for Benzodiazepine Detection
Toxicology laboratories rarely test for a single substance. Instead, they employ comprehensive panels that can simultaneously detect and quantify dozens of compounds in a single analytical run. This compound is an excellent candidate for use as an internal standard in such multiplexed assays. Because its core chemical structure and chromatographic properties are similar to many other benzodiazepines (e.g., Lorazepam, Temazepam, Nordiazepam), it can serve as a reliable IS for multiple analytes in the panel. This practice, known as using a "class-representative" internal standard, simplifies the analytical workflow, reduces the cost of analysis by minimizing the number of required standards, and ensures consistent performance across a broad range of target compounds. The selection of this compound is based on its ability to co-elute near the target analytes and exhibit similar ionization characteristics, thereby providing effective correction for analytical variability.
Table 4: Example of a Benzodiazepine Panel Utilizing this compound as a Representative Internal Standard
| Target Analyte | Typical Retention Time (min) | Internal Standard Used for Quantification |
| Nordiazepam | 4.8 | This compound |
| Oxazepam | 4.2 | This compound |
| Lorazepam | 4.1 | This compound |
| Alprazolam | 5.1 | Alprazolam-d5 (structurally matched) |
| Temazepam | 4.5 | This compound |
| Diazepam | 6.2 | Diazepam-d5 (structurally matched) |
| Clonazepam | 4.9 | Clonazepam-d4 (structurally matched) |
Note: In comprehensive panels, a combination of structurally matched and representative internal standards is often used for optimal accuracy across all analytes.
Metabolic Insights Derived from Deuterated Oxazepam Analogs in Research Models
Comparative Metabolic Pathways of Oxazepam (Parent Compound)
Oxazepam, a 3-hydroxy-1,4-benzodiazepine, primarily undergoes metabolism through a relatively simple and direct pathway compared to other benzodiazepines that require multiple metabolic steps. droracle.ai The principal metabolic route for oxazepam in humans is conjugation, specifically glucuronidation, at the 3-hydroxy position. droracle.ainih.govresearchgate.net This process, occurring mainly in the liver, transforms the active drug into inactive, water-soluble glucuronide conjugates. droracle.aidroracle.ai These conjugates are then readily eliminated from the body, primarily through renal excretion in the urine. droracle.aidroracle.ai A key characteristic of oxazepam's metabolism is the absence of significant oxidative metabolism by the cytochrome P450 (CYP450) enzyme system, a pathway common for many other benzodiazepines. droracle.aidroracle.ai This direct conjugation pathway contributes to a more predictable pharmacokinetic profile. droracle.ai In addition to direct conjugation, minor metabolic pathways have been identified in animal models, including phenyl ring oxidation and contraction of the diazepine (B8756704) ring. nih.gov
Glucuronidation Mechanisms and Enzyme Isoforms
The conjugation of oxazepam with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netnih.govmdpi.com Several UGT isoforms are involved in this process, and their activity can vary between individuals, leading to polymorphic metabolism. droracle.ainih.gov Research has identified UGT2B15, UGT2B7, and UGT1A9 as the key enzymes responsible for oxazepam glucuronidation in humans. nih.govmdpi.comdrugbank.com The S-enantiomer of oxazepam is primarily metabolized by UGT2B15, while the R-enantiomer is conjugated by both UGT1A9 and UGT2B7. researchgate.netnih.govmdpi.com UGT2B7 has been shown to be capable of glucuronidating both R- and S-oxazepam isomers. mdpi.com Genetic variations within the genes encoding these enzymes, such as the UGT2B15*2 variant, can lead to decreased metabolic activity and reduced clearance of oxazepam. researchgate.net
Table 1: Key UGT Isoforms in Oxazepam Glucuronidation
| Enzyme Isoform | Target Enantiomer(s) | Primary Location | Reference |
|---|---|---|---|
| UGT2B15 | S-oxazepam (major) | Liver | nih.gov, researchgate.net, mdpi.com |
| UGT1A9 | R-oxazepam | Liver, Kidney | nih.gov, researchgate.net, mdpi.com |
| UGT2B7 | R-oxazepam, S-oxazepam (minor) | Liver | nih.gov, researchgate.net, mdpi.com |
Stereoselective Aspects of Oxazepam Metabolism
Oxazepam is administered as a racemic mixture, containing both (R)- and (S)-enantiomers due to the chiral center at its C3 position. researchgate.netresearchgate.net Its metabolism is highly stereoselective, meaning the two enantiomers are processed differently by the body. nih.govnih.gov In humans, the glucuronidation of the S-enantiomer is the predominant pathway, leading to a higher clearance of S-oxazepam compared to R-oxazepam in the liver. mdpi.com
This stereoselectivity is driven by the specific UGT enzymes involved. nih.gov UGT2B15 shows high selectivity for S-oxazepam. nih.govresearchgate.net In contrast, R-oxazepam is metabolized by UGT1A9 and UGT2B7. nih.govmdpi.com This differential metabolism results in different plasma and urine ratios of the S- and R-oxazepam glucuronide metabolites. mdpi.com Polymorphisms in the UGT2B15 gene can significantly impact the metabolism of S-oxazepam, highlighting the clinical relevance of this stereoselective pathway. nih.gov
Table 2: Stereoselective Glucuronidation of Oxazepam Enantiomers
| Enantiomer | Primary UGT Isoform(s) | Metabolic Rate | Reference |
|---|---|---|---|
| S-oxazepam | UGT2B15 | Higher clearance | nih.gov, mdpi.com |
| R-oxazepam | UGT1A9, UGT2B7 | Lower clearance | nih.gov, mdpi.com |
Interspecies Differences in Oxazepam Biotransformation in Non-Human Models
Significant interspecies differences in the biotransformation of oxazepam have been observed, which is a critical consideration when extrapolating data from animal models to humans. nih.govnih.govresearchgate.net While direct conjugation is the main pathway in humans, the specific type of conjugation and elimination routes can vary between species. nih.gov
In mice, similar to humans, the primary metabolic route is glucuronide conjugation, with the resulting metabolites being excreted mainly in the urine. nih.gov However, in rats, oxazepam is predominantly conjugated with sulfate (B86663), and these sulfate conjugates are almost entirely eliminated through the feces. nih.gov The oxazepam sulfate conjugate is noted to be unstable in acidic conditions. nih.gov Studies have also shown differences in UGT enzyme activities across various species, such as in carnivores like felines and pinnipeds, which can influence their ability to metabolize drugs like oxazepam. oup.com These variations underscore the importance of selecting appropriate animal models in preclinical research and the challenges in predicting human pharmacokinetics from non-human data. researchgate.net
Table 3: Comparative Oxazepam Metabolism in Different Species
| Species | Primary Conjugation | Primary Excretion Route | Reference |
|---|---|---|---|
| Human | Glucuronidation | Urine | nih.gov, droracle.ai |
| Mouse | Glucuronidation | Urine | nih.gov |
| Rat | Sulfation | Feces | nih.gov |
| Miniature Swine | Conjugation (predominant) | Not specified | nih.gov |
Oxazepam as a Key Metabolite of Precursor Benzodiazepines
Oxazepam is a pharmacologically active metabolite of numerous other benzodiazepine (B76468) drugs. nih.govnih.govwikipedia.org Its formation is a common step in the metabolic cascade of several widely prescribed benzodiazepines. researchgate.net Consequently, the detection of oxazepam in biological samples can indicate the use of either oxazepam itself or one of its many precursors. nih.gov
Precursor benzodiazepines that are metabolized to oxazepam include:
Diazepam nih.govresearchgate.netwikipedia.org
Prazepam nih.govwikipedia.org
Temazepam nih.govresearchgate.netwikipedia.org
Chlordiazepoxide nih.govresearchgate.netmdpi.com
Ketazolam nih.govresearchgate.net
Clorazepate nih.govresearchgate.net
Halazepam nih.gov
Medazepam nih.gov
Pinazepam nih.gov
The metabolic conversion of these drugs to oxazepam often involves initial steps like N-demethylation or hydroxylation, catalyzed by CYP450 enzymes, before the final active metabolite, oxazepam, is formed and subsequently glucuronidated for excretion. nih.govnih.gov
Table 4: Benzodiazepines Metabolized to Oxazepam
| Precursor Compound | Reference |
|---|---|
| Chlordiazepoxide | nih.gov, researchgate.net, mdpi.com |
| Clorazepate | nih.gov, researchgate.net |
| Diazepam | wikipedia.org, nih.gov, researchgate.net |
| Halazepam | nih.gov |
| Ketazolam | nih.gov, researchgate.net |
| Medazepam | nih.gov |
| Pinazepam | nih.gov |
| Prazepam | wikipedia.org, nih.gov |
| Temazepam | wikipedia.org, nih.gov, researchgate.net |
Environmental Fate and Biotransformation Studies of Benzodiazepines Using Deuterated Analogs
The widespread use of benzodiazepines has led to their detection as environmental contaminants in wastewater effluents and surface waters. nih.govwhiterose.ac.uk Many of these compounds, including oxazepam, are resistant to degradation in conventional wastewater treatment processes, leading to their persistence in the aquatic environment. nih.govresearchgate.net Research into the environmental fate and biotransformation of these pharmaceuticals is crucial for assessing their ecological impact. whiterose.ac.uk
Deuterated analogs, such as oxazepam-d5, are vital tools in these environmental studies. rsc.org They are used as internal standards for accurate quantification in complex environmental matrices like wastewater and soil. rsc.org Studies have identified several transformation products of oxazepam that can form during water treatment. nih.gov Furthermore, research has shown that some plants can absorb benzodiazepines from the soil. whiterose.ac.uk Interestingly, these studies have observed active in-plant metabolism of benzodiazepines, which in some cases appears to be analogous to the metabolic pathways found in humans. whiterose.ac.ukwhiterose.ac.uk
Future Perspectives in Oxazepam D5 Acetate Research
Integration with Automation and High-Throughput Screening Technologies
The demand for rapid and efficient analysis of biological samples in clinical and forensic toxicology has propelled the integration of automated systems with high-throughput screening (HTS) technologies. prior.com Oxazepam-d5 acetate (B1210297) is integral to these advanced workflows, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Developments and Future Trends:
Automated Sample Preparation: Robotic systems are increasingly used for sample preparation, including solid-phase extraction (SPE) and liquid-liquid extraction. researchgate.netgrupobiomaster.com These automated platforms, capable of handling 96-well plates, significantly reduce sample processing time and minimize human error. researchgate.net For instance, an automated solid-phase microextraction (SPME) method coupled with LC-MS/MS allows for the preparation of 96 samples in just 100 minutes. researchgate.net The use of Oxazepam-d5 acetate as an internal standard in these automated procedures ensures the accuracy and reliability of quantification for oxazepam and other benzodiazepines. grupobiomaster.comscispace.com
High-Throughput Analysis: The coupling of automated sample preparation with rapid LC-MS/MS analysis enables the screening of a large number of samples in a short period. prior.comresearchgate.net This is crucial in scenarios such as driving under the influence of drugs (DUID) cases and large-scale clinical studies. kingston.ac.ukmdpi.com The stability and consistent behavior of this compound during extraction and analysis are paramount for maintaining the high accuracy and precision required in these high-throughput environments. researchgate.netscispace.com
Data Processing and Management: Advanced software and automation tools are essential for managing the vast amount of data generated by HTS. researchgate.net These systems automate data acquisition, processing, and reporting, further enhancing the efficiency of the analytical workflow.
| Technology | Application in this compound Research | Key Advantages |
| Robotic Sample Preparation | Automated extraction of oxazepam from biological matrices using this compound as an internal standard. researchgate.netgrupobiomaster.com | Increased throughput, reduced manual error, improved reproducibility. prior.comresearchgate.net |
| High-Throughput Screening (HTS) | Rapid screening of large batches of samples for benzodiazepines in forensic and clinical settings. prior.com | Fast turnaround times, cost-effectiveness, high accuracy. prior.com |
| LC-MS/MS | Quantification of oxazepam and its metabolites in complex samples. mdpi.comnih.govingentaconnect.com | High sensitivity, specificity, and reliability. nih.govingentaconnect.com |
| Laboratory Information Management Systems (LIMS) | Management and analysis of large datasets from HTS. researchgate.net | Efficient data handling, automated reporting, enhanced data integrity. |
Innovations in Derivatization Chemistries for Improved Analytical Performance
Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, such as its volatility, thermal stability, or detectability. In the context of benzodiazepine (B76468) analysis, derivatization can significantly improve the performance of gas chromatography-mass spectrometry (GC-MS) and LC-MS methods.
Current Practices and Future Innovations:
Silylation and Methylation: Common derivatization techniques for oxazepam include trimethylsilylation and methylation, which increase the volatility and thermal stability of the molecule for GC-MS analysis. researchgate.net
Novel Derivatizing Agents: Research is ongoing to develop new derivatizing reagents that offer faster reaction times, produce more stable derivatives, and enhance ionization efficiency in mass spectrometry. mdpi.com These innovations aim to improve the sensitivity and specificity of detection for oxazepam, with this compound serving as the ideal internal standard to monitor the efficiency and reproducibility of the derivatization process.
Improved Ionization Efficiency: For LC-MS analysis, derivatization can be employed to improve the ionization efficiency of benzodiazepines, leading to lower limits of detection. mdpi.com The development of new derivatization strategies tailored for LC-MS/MS will be a key area of future research.
| Derivatization Technique | Analyte | Purpose |
| Trimethylsilylation | Oxazepam | Increases volatility for GC-MS analysis. researchgate.net |
| Methylation | Oxazepam | Enhances thermal stability and volatility for GC-MS. researchgate.net |
| Cookson-type Reagents | Vitamin D3 metabolites | Improves ionization efficiency for LC-MS/MS. mdpi.com |
Advanced Applications of Deuterated Standards in Mechanistic Studies
Deuterated internal standards like this compound are invaluable tools in mechanistic studies, particularly in understanding the metabolic pathways and pharmacokinetic profiles of drugs. clearsynth.comsci-hub.se
Key Research Areas:
Q & A
Q. What criteria should guide the selection of Oxazepam-d5 Acetate as an internal standard in quantitative LC-MS/MS analyses?
this compound is selected based on its structural similarity to target analytes, isotopic purity (≥98% deuterated), and absence of endogenous interference. It should exhibit comparable extraction recovery and ionization efficiency to the target compounds. For example, in serum metabolomics, it is used to normalize data for benzodiazepines and lipid metabolites, ensuring minimal matrix effects during solid-phase microextraction (SPME) . Preparation involves dissolving in LC-MS-grade methanol or acetonitrile to a working concentration of 1 µg/mL, with stability validated over 72 hours at 4°C .
Q. How is this compound integrated into quality control (QC) protocols for metabolomic studies?
In QC workflows, this compound is spiked into samples and desorption solutions to monitor extraction efficiency and instrument stability. For instance, in positive ion mode LC-MS, it corrects for batch-to-batch variability in phospholipid removal steps, with acceptance criteria requiring ≤35% variation in recovery rates across replicates . Instrumental QC (InstQC) samples, injected every ten runs, use this compound to track retention time shifts and signal intensity drifts .
Q. What are the critical steps in preparing this compound for GC-MS derivatization workflows?
Derivatization protocols typically involve reacting this compound with BSTFA (1% TMCS) at 70°C for 20 minutes to form trimethylsilyl derivatives. This step enhances volatility and reduces adsorption in GC columns. Key validations include assessing derivatization yield (≥95%) via comparison with non-deuterated analogs and ensuring no cross-reactivity with co-extracted metabolites (e.g., 7-amino-flunitrazepam) .
Advanced Research Questions
Q. How can researchers address variability in this compound recovery rates during multi-analyte extraction workflows?
Variability >30% (as noted in serum metabolomics ) often stems from matrix complexity (e.g., lipid-rich samples). Mitigation strategies include:
Q. What methodological considerations are essential when using this compound in enzymatic hydrolysis assays for glucuronidated metabolites?
In hydrolysis studies (e.g., for oxazepam glucuronide), this compound serves as a process control. Key parameters include:
- Enzyme specificity: Validate β-glucuronidase (e.g., Patella vulgata) activity to avoid nonspecific hydrolysis of acetate groups.
- Temperature optimization: Hydrolysis at 60°C for 30 minutes maximizes yield while preserving deuterium labeling integrity .
- Quantification: Use parallel reaction monitoring (PRM) to distinguish between native oxazepam and its deuterated analog, ensuring no isotopic cross-talk .
Q. How does the stability of this compound under acidic hydrolysis conditions impact its utility in forensic toxicology workflows?
Acidic hydrolysis (e.g., 6M HCl at 100°C) converts this compound to 2-amino-5-chloro-benzophenone-d5, a stable marker for long-term urine storage studies. Researchers must validate conversion efficiency (>90%) and ensure the derivative does not co-elute with endogenous benzophenones (e.g., from sunscreen metabolites) via high-resolution MS/MS (HRMS) .
Q. What statistical approaches are recommended for reconciling contradictory recovery data when using this compound across multi-site studies?
Cross-lab discrepancies (e.g., 34% vs. 15% variability ) require harmonized protocols and robust data normalization. Approaches include:
- Mixed-effects modeling to account for site-specific extraction biases.
- Standard reference materials (SRMs) certified for this compound concentration.
- Interlaboratory comparisons using standardized spiked urine samples .
Methodological Design Considerations
Q. How should researchers design experiments to assess interference from this compound in multi-analyte panels?
- Selectivity testing: Spike this compound into blank matrices (e.g., plasma, urine) and screen for cross-reactivity using MRM transitions specific to panel analytes.
- Stability studies: Evaluate degradation under varying pH (2–9) and storage conditions (-80°C to 25°C) to identify pre-analytical confounders .
- Batch correction: Use median intensity normalization across batches, with this compound as an anchor for intra-batch calibration .
Q. What validation parameters are critical when incorporating this compound into novel microsampling techniques (e.g., dried blood spots)?
- Linearity: Assess over 3–4 orders of magnitude (e.g., 1–1000 ng/mL) with R² ≥0.99.
- Carryover: Ensure <0.1% carryover in automated SPME-LC systems via post-injection needle washes with methanol:water (90:10) .
- Matrix effects: Calculate matrix factor (MF) as [peak area with matrix/peak area without matrix], accepting MF 0.8–1.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
